molecular formula C16H14BrN3O5 B11693494 3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11693494
M. Wt: 408.20 g/mol
InChI Key: XBSQFRYHFYNTAT-GIJQJNRQSA-N
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Description

3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazide group linked to a 4,5-dimethoxy-2-nitrophenyl moiety .

Preparation Methods

The synthesis of 3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 4,5-dimethoxy-2-nitrobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Chemical Reactions Analysis

3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the hydrazide group also play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

3-bromo-N’-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

3-bromo-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-14-7-11(13(20(22)23)8-15(14)25-2)9-18-19-16(21)10-4-3-5-12(17)6-10/h3-9H,1-2H3,(H,19,21)/b18-9+

InChI Key

XBSQFRYHFYNTAT-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-])OC

Origin of Product

United States

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